Shegansu B
CAS No.:
Cat. No.: VC17982589
Molecular Formula: C30H26O8
Molecular Weight: 514.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H26O8 |
---|---|
Molecular Weight | 514.5 g/mol |
IUPAC Name | 5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C30H26O8/c1-36-24-11-17(4-3-16-7-20(31)13-21(32)8-16)28-27(15-24)38-30(18-5-6-26(37-2)25(35)12-18)29(28)19-9-22(33)14-23(34)10-19/h3-15,29-35H,1-2H3/b4-3+/t29-,30+/m0/s1 |
Standard InChI Key | GWNCSUPBMBWFFK-NRNDYIJXSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(C=C(C=C3O2)OC)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C2C(C3=C(C=C(C=C3O2)OC)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Property | Specification |
---|---|
CAS Registry Number | 291535-65-4 |
Purity | >98% (HPLC verified) |
Physical Form | Yellowish amorphous powder |
Solubility | DMSO (>10 mM) |
Storage Conditions | -20°C in sealed container |
Natural Occurrence and Biosynthesis
Botanical Sources
Shegansu B has been isolated from:
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Iridaceae Family
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Gnetaceae Family
Biosynthetic Pathways
The compound forms through oxidative dimerization of isorhapontigenin precursors. Key enzymatic/non-enzymatic mechanisms include:
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Silver Oxide-Mediated Coupling
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FeCl₃-Catalyzed Polymerization
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Biogenetic Oxidative Coupling
Synthetic Approaches
Structural Analogues
Recent synthetic efforts produced:
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cis-Shegansu B (CAS 865474-99-3): Stereoisomer with enhanced solubility
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Bisisorhapontigenin Derivatives: Trimers/tetramers showing improved bioactivity
Pharmacological Profile
Anti-Inflammatory Activity
Model System | Effect Observed | Mechanism |
---|---|---|
BV-2 Microglia | 78% NO inhibition at 10 μM | NF-κB pathway suppression |
TNF-α Production | 65% reduction (IC₅₀ = 7.2 μM) | MAPK signaling modulation |
LTB₄/LTD₄ Receptors | Potent antagonism (Kᵢ = 0.8 nM) | Competitive binding |
Antioxidant Capacity
Neuroprotective Effects
In Aβ₁₋₄₂-induced neuroinflammation models:
Analytical Characterization
Spectroscopic Data
¹H NMR (CD₃COCD₃, 300 MHz)
HPLC Parameters
Column | Mobile Phase | Retention Time |
---|---|---|
C18 (5 μm) | MeOH:H₂O (65:35) | 12.4 min |
Research Applications
Current Uses
Vendor | Catalog Number | Price (5 mg) |
---|---|---|
BioCrick | BCN3381 | $480 |
TargetMol | TN5778 | $740 |
Recent Advances (2023-2025)
Structural Optimization
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PEGylated Derivatives: Improved bioavailability (t₁/₂ increased from 2.1 to 6.8 hours in mice)
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Nanoformulations: Liposomal encapsulation enhanced brain penetration by 3.2-fold
Mechanism of Action Studies
Cryo-EM studies revealed:
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